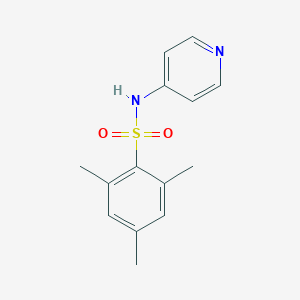
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine typically involves multiple steps, including the formation of the phenyl ring with the desired substituents, followed by the introduction of the sulfonyl group and the piperidine ring. Common synthetic routes may include:
Friedel-Crafts Acylation: This step involves the acylation of the phenyl ring to introduce the ethoxy and methyl groups.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its unique structure and ability to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. The piperidine ring can interact with various receptors and enzymes, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine
- **1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-ethylpiperidine
- **1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-propylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the ethoxy, methyl, and methylethyl groups on the phenyl ring, along with the sulfonyl and piperidine moieties, provides a unique chemical profile that can be exploited in various fields.
Properties
CAS No. |
833437-92-6 |
|---|---|
Molecular Formula |
C18H29NO3S |
Molecular Weight |
339.5g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C18H29NO3S/c1-6-22-17-10-15(5)16(13(2)3)11-18(17)23(20,21)19-9-7-8-14(4)12-19/h10-11,13-14H,6-9,12H2,1-5H3 |
InChI Key |
GKKSELFQIXMYTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC(C2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)
![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)


![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
![N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide](/img/structure/B361840.png)


![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
